Octahydroindolizine

Description

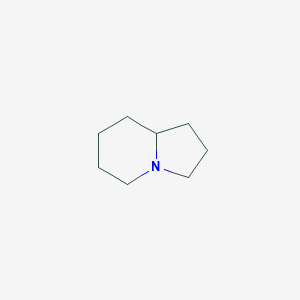

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKHJOABGFIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929286 | |

| Record name | Indolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13618-93-4 | |

| Record name | δ-Coniceine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13618-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydroindolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydroindolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FG58K748F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the basic structure of the octahydroindolizine core?

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydroindolizine, also known as indolizidine, is a saturated bicyclic heterocyclic amine with the chemical formula C₈H₁₅N. This nitrogen-containing scaffold forms the central structural framework of a vast and diverse class of natural products known as indolizidine alkaloids. These alkaloids have been isolated from a wide variety of sources, including plants, amphibians, and microorganisms. The this compound core is of significant interest to the pharmaceutical and medicinal chemistry communities due to the broad spectrum of biological activities exhibited by its derivatives, which include potent enzyme inhibitors, receptor modulators, and antimicrobial agents. This technical guide provides a comprehensive overview of the fundamental structure, physicochemical properties, synthesis, and biological significance of the this compound core.

Basic Structure and Physicochemical Properties

The this compound core consists of a fused six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a common nitrogen atom at the bridgehead position. This arrangement can also be systematically named as 1-azabicyclo[4.3.0]nonane.[1][2] The molecule is saturated, with all carbon-carbon and carbon-nitrogen bonds being single bonds.

Stereochemistry

The this compound core possesses two stereogenic centers at the bridgehead carbon (C8a) and the nitrogen atom, leading to the possibility of several stereoisomers. The relative stereochemistry of substituents on the bicyclic ring system is crucial for the biological activity of its derivatives.

Physicochemical Data

Quantitative data for the this compound core is summarized below. Due to the difficulty in crystallizing the unsubstituted parent compound, the following tables present computed data and experimental data from a simple derivative to provide an approximation of the core's structural and spectral properties.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N | [2] |

| IUPAC Name | 1,2,3,5,6,7,8,8a-Octahydroindolizine | [2] |

| Molecular Weight | 125.21 g/mol | [2] |

| Boiling Point | 159-160 °C | [1] |

| Density | 0.8956 g/cm³ (at 20 °C) | [1] |

Table 2: Computed Spectroscopic Data for this compound

| Parameter | Value |

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Broad multiplet ~1.2-3.0 ppm |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | ~20-60 ppm |

| Mass Spectrum | |

| Molecular Ion (m/z) | 125 (M⁺) |

Note: Actual experimental spectral data can vary depending on the solvent and instrument used.

Synthesis of the this compound Core

The synthesis of the this compound skeleton is a key step in the total synthesis of many natural products and the development of novel therapeutic agents. A variety of synthetic strategies have been developed to construct this bicyclic system.

General Synthetic Workflow

A common approach to the synthesis of the this compound core involves the cyclization of a suitably functionalized piperidine or pyrrolidine precursor. The following diagram illustrates a generalized synthetic workflow.

References

The Octahydroindolizine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydroindolizine skeleton, a fused bicyclic system comprising a six-membered and a five-membered ring sharing a nitrogen atom, represents a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds. As the core of the indolizidine alkaloids, this scaffold is endowed with a unique three-dimensional structure that allows for precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core in medicinal chemistry, detailing its prevalence, synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Prevalence in Nature and Therapeutic Significance

The this compound nucleus is a recurring motif in a vast array of alkaloids isolated from diverse natural sources, including plants, fungi, and the skin secretions of amphibians.[1] These natural products, often referred to as indolizidine alkaloids, exhibit a remarkable spectrum of biological activities, including potent enzyme inhibition, anticancer, anti-inflammatory, and antiviral properties.[2] The therapeutic potential of this scaffold has spurred extensive research into the synthesis of natural product analogs and novel derivatives with improved pharmacological profiles.

Synthetic Strategies for the this compound Core

The construction of the this compound framework has been a subject of intense investigation, leading to the development of numerous synthetic strategies. These approaches can be broadly categorized into several key methodologies, each offering distinct advantages in terms of stereocontrol and substituent diversity.

General Synthetic Approaches

Common strategies for the synthesis of the this compound core include:

-

Cycloaddition Reactions: 1,3-dipolar cycloadditions of pyridinium ylides with various dipolarophiles are a powerful tool for the construction of the indolizine ring system.[3]

-

Intramolecular Cyclizations: Transition metal-catalyzed intramolecular cyclizations of appropriately functionalized precursors provide an efficient route to the bicyclic scaffold.[4]

-

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the formation of the six-membered ring of the this compound system.

-

Domino Reactions: Multi-component domino reactions offer a streamlined approach to the synthesis of highly functionalized indolizidines in a single pot.

Detailed Experimental Protocol: Metal-Free Synthesis of Functionalized Indolizines

The following protocol describes a metal-free cascade Michael/SN2/aromatization reaction for the synthesis of functionalized indolizines.[5]

Procedure:

-

To a sealed tube, add the 2-alkylazaarene derivative (0.15 mmol), the bromonitroolefin (0.1 mmol), and sodium carbonate (Na2CO3, 0.15 mmol).

-

Add tetrahydrofuran (THF, 1.0 mL) to the reaction mixture.

-

Seal the tube and heat the reaction mixture to 80 °C for 24 to 48 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent (typically starting with a v/v ratio of 8:1 and gradually increasing the polarity to 4:1) to afford the desired functionalized indolizine product.

Biological Activities and Quantitative Data

The this compound scaffold is associated with a wide range of pharmacological activities. The following sections summarize the key therapeutic areas and provide quantitative data for representative compounds.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[6] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][7]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Tylophorine | P388 | 0.0029 | [8] |

| Virosecurinine | P388 | 2.9 µg/mL | [8] |

| Viroallosecurinine | P388 | 0.9 µg/mL | [8] |

| Hybrid 8a | MCF-7 | 7.61 | [9] |

| Hybrid 8e | MCF-7 | 1.07 | [9] |

| Hybrid 8f | MCF-7 | 3.16 | [9] |

| Compound 2 | HCT116 | 0.34 | [10] |

| Compound 4k | HepG2 | 1.25 | [11] |

| Compound 4k | MDA-MB-231 | 1.96 | [11] |

| Compound 4k | MCF7 | 2.41 | [11] |

| Compound 4k | C26 | 3.11 | [11] |

| Compound 4k | RMS | 4.02 | [11] |

Enzyme Inhibition

A significant number of indolizidine alkaloids are potent inhibitors of various enzymes, particularly glycosidases. This inhibitory activity is the basis for many of their therapeutic effects, including antiviral and antidiabetic properties.[12]

| Compound | Enzyme | IC50 | Reference |

| Castanospermine | α-Glucosidase | - | [13] |

| Indolizine Derivative 56 | COX-2 | 14.91 µM | [14] |

| Indolizine Derivative 56 | Lipoxygenase | 13.09 µM | [14] |

| Indolizine Derivative 4a | Anti-tubercular (H37Rv) | 4 µg/mL | [15] |

| Indolizine Derivative 4b | Anti-tubercular (H37Rv) | 4 µg/mL | [15] |

| Indolizine Derivative 4c | Anti-tubercular (H37Rv) | 4 µg/mL | [15] |

Anti-inflammatory Activity

Certain indolizidine alkaloids, such as antofine, have demonstrated significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and mediators.[2]

| Compound | Assay | Effect | Reference |

| Antofine | LPS-activated Raw264.7 macrophages | Repressed secretion of TNF-α and IL-1β | [2] |

| Tylophorine | LPS/IFNγ-stimulated RAW264.7 cells | Potent suppression of nitric oxide production | [1] |

| Ficuseptine-A | LPS/IFNγ-stimulated RAW264.7 cells | Potent suppression of nitric oxide production | [1] |

Antiviral Activity

The glycosidase inhibitory activity of compounds like castanospermine is directly linked to their broad-spectrum antiviral effects. By interfering with the proper folding of viral glycoproteins, these compounds can inhibit viral replication and syncytium formation.[16][17]

| Compound | Virus | Mechanism | Reference |

| Castanospermine | HIV | Inhibition of α-glucosidase I, leading to altered gp160 processing | [16] |

| Castanospermine | Dengue Virus | Inhibition of α-glucosidase, disrupting viral protein folding | [17] |

| MDL 28574 (Bucast) | Herpes Simplex Virus type-2 | Inhibition of glycoprotein processing | [18] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound-containing compounds stem from their interactions with various molecular targets and modulation of key cellular signaling pathways.

Anticancer Signaling Pathway: Induction of Apoptosis

Several indolizine derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This often involves the activation of the tumor suppressor protein p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.

Caption: Apoptosis induction by an indolizine derivative via the mitochondrial p53 pathway.

Anti-inflammatory Signaling Pathway

Phenanthroindolizidine alkaloids, such as tylophorine, exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory factors through the modulation of key signaling pathways like NF-κB and AP-1.[1]

Caption: Anti-inflammatory mechanism of tylophorine via inhibition of NF-κB and AP-1 signaling.

Antiviral Mechanism: Inhibition of Glycoprotein Processing

The antiviral activity of castanospermine is primarily due to its inhibition of α-glucosidases in the endoplasmic reticulum. This disrupts the trimming of N-linked glycans on viral envelope proteins, leading to misfolding and subsequent degradation, thereby preventing the formation of infectious viral particles.

Caption: Antiviral mechanism of Castanospermine through inhibition of glycoprotein processing.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and stereochemistry of the substituents on the bicyclic core. While comprehensive QSAR studies are compound class-specific, some general trends have been observed:

-

Hydroxylation Pattern: The number, position, and stereochemistry of hydroxyl groups are critical for glycosidase inhibition. For instance, the specific arrangement of hydroxyls in castanospermine mimics the transition state of the glycosidic bond cleavage, leading to potent inhibition.

-

Side Chain: The nature of the side chain at various positions can significantly influence activity and selectivity. For example, in pumiliotoxin alkaloids, modifications to the alkylidene side chain dramatically alter their effects on sodium channels.

-

Lipophilicity: Increasing the lipophilicity of certain indolizine derivatives has been shown to enhance their anticancer activity.[6]

-

Aromatic Substituents: The introduction of substituted aromatic rings can lead to potent and selective inhibition of enzymes like COX-2 and lipoxygenase.[14]

Molecular docking studies have further elucidated the binding modes of indolizine derivatives with their target proteins, providing a rational basis for the design of new analogs with improved potency and selectivity.[19][20][21] These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in ligand binding.

Conclusion

The this compound scaffold continues to be a highly privileged and versatile platform in medicinal chemistry. Its prevalence in a wide array of biologically active natural products has inspired the development of numerous synthetic methodologies and the exploration of its therapeutic potential in diverse disease areas. The ability to readily functionalize the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the elucidation of novel biological targets and mechanisms of action, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable scaffold.

References

- 1. Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of the relationship between the structural features of andrographolide derivatives and α-glucosidase inhibitory activity: a quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of human immunodeficiency virus syncytium formation and virus replication by castanospermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral activity and metabolism of the castanospermine derivative MDL 28,574, in cells infected with herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Biological Sources of Octahydroindolizine Alkaloids

Introduction

Octahydroindolizine alkaloids, characterized by a fused bicyclic system of a piperidine and a pyrrolidine ring, represent a diverse and significant class of natural products. These compounds are widely distributed in nature and have garnered considerable attention from the scientific community due to their broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the primary biological sources of these alkaloids, presents quantitative data on their occurrence, details experimental protocols for their extraction and analysis, and illustrates key biosynthetic and logical relationships.

Principal Biological Sources

This compound alkaloids are predominantly found in three major biological groups: amphibians, plants, and fungi. Their presence has also been noted in insects, often as a result of dietary sequestration.[2][3][4]

1.1. Amphibians: The Poison Dart Frogs

Perhaps the most famous sources of this compound alkaloids are the poison dart frogs of the family Dendrobatidae.[5][6] These amphibians sequester alkaloids from their diet, primarily arthropods like ants and mites, and accumulate them in their skin as a chemical defense mechanism.[5][7][8] Prominent examples of this compound alkaloids found in these frogs include pumiliotoxins and allopumiliotoxins.[7][9]

Some species of dendrobatid frogs, such as those from the genus Dendrobates, possess the ability to metabolize sequestered alkaloids into more potent forms.[5][8] For instance, pumiliotoxin (+)-251D can be hydroxylated to the more toxic allopumiliotoxin (+)-267A.[5][9] This biotransformation enhances the frog's defensive capabilities.[5] These alkaloids are also found in Malagasy poison frogs (family Mantellidae) and some South American toads (Melanophryniscus spp.).[8][10]

1.2. Plants: Legumes and Beyond

The plant kingdom is another rich source of this compound alkaloids.[1][4] Notable examples include swainsonine and castanospermine.

-

Swainsonine is a potent inhibitor of α-mannosidase and is found in various plant species, particularly those in the genera Astragalus, Oxytropis, and Swainsona, commonly known as locoweeds.[11] Interestingly, in many cases, the plants themselves do not produce swainsonine but host endophytic fungi that are responsible for its synthesis.[11][12]

-

Castanospermine , an inhibitor of α-glucosidase, is famously isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[13] It has also been found in the plant genus Alexa.[13]

Phenanthroindolizidine alkaloids are another subclass found in plant families such as Asclepiadaceae and Moraceae.[14]

1.3. Fungi and Endophytes

Fungi, particularly endophytic fungi that live symbiotically within plants, are significant producers of this compound alkaloids.[12][15]

-

The endophytic fungus Alternaria oxytropis, which resides in locoweed plants, is a known producer of swainsonine.[11][12]

-

Other fungi, such as Rhizoctonia leguminicola and the insect pathogen Metarhizium anisopliae, also synthesize swainsonine.[11][12]

-

The biosynthesis of swainsonine in fungi has been studied, with lysine being a key precursor that is converted to pipecolic acid.[11]

1.4. Insects

Insects are often the dietary source of alkaloids for poison dart frogs.[6] Ants and mites have been identified as containing pumiliotoxins.[8] Some insects can also sequester alkaloids from the plants they consume.[16] For example, certain lepidopterans and leaf beetles sequester pyrrolizidine alkaloids (a related class) from their host plants for their own defense.[16]

Quantitative Data on Alkaloid Distribution

The concentration of this compound alkaloids can vary significantly depending on the species, the specific plant or animal part, and environmental factors.[17]

| Alkaloid | Biological Source | Part Analyzed | Concentration / Yield | Reference |

| Pumiliotoxin (+)-251D | Dendrobates species | Skin | Variable, subject to dietary intake | [5] |

| Allopumiliotoxin (+)-267A | Dendrobates species | Skin | ~80% conversion from PTX (+)-251D | [5][9] |

| Swainsonine | Astragalus mollissimus | - | - | [11] |

| Castanospermine | Castanospermum australe | Seeds | Can be isolated in large quantities | [13] |

| Neoechinulin A | Aspergillus amstelodami | Fermentation medium | 1.500 mg/g (optimized extraction) | |

| Mitragynine (Indole alkaloid) | Mitragyna speciosa | Commercial products | 13.9 ± 1.1 - 270 ± 24 mg/g | [18] |

| Total Alkaloids | Solanum nigrum (fruit) | Fruit | 0.256-0.389 mg/g | [19] |

| Total Alkaloids | Solanum nigrum (leaf) | Leaf | 0.066-0.159 mg/g | [19] |

| Total Alkaloids | Solanum nigrum (stem) | Stem | 0.144-0.283 mg/g | [19] |

Note: Quantitative data for many wild-sourced alkaloids is highly variable and often not standardized. The table provides examples where data is available.

Experimental Protocols

The extraction and analysis of this compound alkaloids involve multi-step procedures tailored to the source matrix and the chemical properties of the target compounds.

3.1. General Extraction from Plant Material

A common method for extracting alkaloids from plants is based on their basicity and differential solubility.[20]

-

Maceration and Acidification : The dried and powdered plant material is macerated with a solvent, often an alcohol like ethanol, which is acidified (e.g., with 2% acid). This converts the alkaloids into their salt form, which are soluble in the hydroalcoholic solution.[19][20]

-

Basification and Liquid-Liquid Extraction : The acidic extract is then made alkaline (basic pH) to convert the alkaloid salts back to their free base form. The aqueous solution is then partitioned with a non-polar organic solvent such as chloroform or dichloromethane. The alkaloids, being soluble in the organic phase, are thus separated from water-soluble impurities.[20]

-

Purification : The crude alkaloid extract obtained after solvent evaporation is further purified using chromatographic techniques like column chromatography over silica gel or Sephadex.[21]

3.2. Extraction from Fungal Cultures

For fungal sources, the alkaloids can be extracted from the fermentation broth and/or the mycelium.

-

Solvent Extraction : The fungal culture (medium and/or mycelium) is typically dried, pulverized, and then extracted with an organic solvent like ethyl acetate.[21]

-

Ultrasound-Assisted Extraction (UAE) : To enhance extraction efficiency, ultrasonication can be employed. This technique uses acoustic cavitation to disrupt cell walls and improve solvent penetration.[20] For example, the extraction of neoechinulin A from Aspergillus amstelodami was optimized using UAE with parameters such as methanol concentration, solid-liquid ratio, and temperature being key factors.[21]

-

Concentration and Purification : The resulting extract is concentrated under reduced pressure, and the alkaloids are purified using column chromatography.[21]

3.3. Characterization Techniques

The identification and quantification of this compound alkaloids rely on modern analytical methods:

-

Chromatography : High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used for separation.[18][22]

-

Mass Spectrometry (MS) : Often coupled with chromatography (e.g., UHPLC-MS/MS), MS provides molecular weight and structural information, enabling sensitive and specific quantification.[18][22]

-

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is crucial for the complete structural elucidation of novel alkaloids.[23]

Visualizing Relationships and Workflows

4.1. Biological Distribution of Key Alkaloids

The following diagram illustrates the distribution of representative this compound alkaloids across different biological sources.

Caption: Distribution of key this compound alkaloids across major biological sources.

4.2. General Experimental Workflow

This diagram outlines a typical workflow for the extraction, isolation, and identification of this compound alkaloids from a biological source.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaloids from amphibian skin: a tabulation of over eight-hundred compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pumiliotoxin - Wikipedia [en.wikipedia.org]

- 8. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxins [theworldofrogs.weebly.com]

- 10. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Swainsonine - Wikipedia [en.wikipedia.org]

- 12. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. japer.in [japer.in]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Octahydroindolizine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of octahydroindolizine derivatives, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology, inflammation, and pain management. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Core Pharmacological Activities

This compound derivatives, particularly the phenanthroindolizine alkaloids such as antofine, tylophorine, and cryptopleurine, have garnered considerable attention for their potent biological activities. The core this compound scaffold serves as a versatile template for the development of novel therapeutic agents.

Anticancer Activity

A substantial body of research highlights the cytotoxic effects of phenanthroindolizidine alkaloids against a wide array of human cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation at nanomolar concentrations.

Table 1: Cytotoxicity of Phenanthroindolizidine Alkaloids (IC50, nM)

| Compound/Derivative | A549 (Lung) | DU145 (Prostate) | KB (Nasopharyngeal) | KBvin (Multidrug-Resistant) | SKBR3 (Breast) | HUVEC (Non-cancerous) |

| (R)-Antofine | - | - | - | - | - | - |

| (R)-Cryptopleurine | - | - | - | - | - | - |

| 13-Oxa-cryptopleurine | - | - | - | - | - | >10-fold less toxic than (R)-Cryptopleurine[1] |

| 13b (Cryptopleurine analog) | ~20[1] | ~20[1] | ~20[1] | ~20[1] | 72[1] | - |

| 13a (Cryptopleurine analog) | >40[1] | >40[1] | >40[1] | >40[1] | 295[1] | - |

| 12 (Ketone precursor) | <50[1] | <50[1] | <50[1] | <50[1] | - | - |

| 26b (13R-OMe isomer) | <100[1] | <100[1] | <100[1] | <100[1] | - | - |

| 26a (13S-OMe isomer) | >3000[1] | >3000[1] | >3000[1] | >3000[1] | - | - |

| (R)-Antofine N-oxide | - | - | ~100[2] | - | - | ~10-fold less cytotoxic than in cancer cells[3] |

| Secoantofine derivative | - | - | >1000[2] | - | - | - |

Note: '-' indicates data not available in the provided search results. The IC50 values are approximate and sourced from the cited literature.

Anti-inflammatory and Analgesic Properties

Certain this compound derivatives have demonstrated notable anti-inflammatory and analgesic effects. Their mechanisms of action are thought to involve the modulation of key inflammatory pathways.

(Quantitative data for anti-inflammatory and analgesic activities, such as IC50 values for COX inhibition or ED50 values from in vivo studies, were not sufficiently available in a structured format within the initial search results to populate a detailed table.)

Key Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with critical cellular signaling pathways, primarily the NF-κB and apoptotic pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Several studies suggest that phenanthroindolizidine alkaloids can suppress the activation of NF-κB, thereby exerting their anti-inflammatory and pro-apoptotic effects. This is often achieved by preventing the degradation of IκBα, which retains the NF-κB dimer in the cytoplasm.

Apoptosis Signaling Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism of the anticancer activity of phenanthroindolizidine alkaloids. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent cell death.

References

Spectroscopic Data for the Identification of Octahydroindolizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data and methodologies required for the unambiguous identification of octahydroindolizine. The information is tailored for professionals in research and development who require precise analytical techniques for the characterization of this saturated heterocyclic compound.

Overview of Spectroscopic Identification

The structural elucidation of this compound, a bicyclic alkaloid, relies on the synergistic application of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy identifies characteristic functional groups. The logical workflow for identification is outlined below.

Caption: Workflow for the spectroscopic identification of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| Data not explicitly found in search results | Assignments would be based on comparison to known indolizidine alkaloids and theoretical calculations. |

Note: Specific peak assignments for the parent this compound were not available in the provided search results. The table structure is provided as a template. Data for substituted octahydroindolizines is available and can be used for comparative purposes.

Mass Spectrometry (GC-MS)

| m/z | Interpretation |

| 125 | Molecular Ion (M⁺) |

| 124 | [M-H]⁺ |

| Other significant fragments would be listed here | Interpretation of fragmentation patterns |

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 125, consistent with its molecular formula C₈H₁₅N.[1][2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2930 - 2850 | C-H stretch | Aliphatic (CH₂, CH) |

| ~1450 | C-H bend | Aliphatic (CH₂) |

| ~1100 - 1000 | C-N stretch | Aliphatic amine |

The IR spectrum of this compound is expected to show characteristic absorptions for aliphatic C-H and C-N bonds. The absence of peaks in the C=C and C=N regions (1600-1700 cm⁻¹) and the N-H region (3300-3500 cm⁻¹) confirms the saturated and tertiary amine nature of the molecule.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy (¹³C)

Objective: To obtain a ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 50-100 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (Typical):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Solvent: CDCl₃ (referenced to δ 77.16 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096 (or more, depending on sample concentration).

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Apply baseline correction.

-

Calibrate the spectrum using the solvent peak as a reference.

-

Integrate the peaks (note: ¹³C integration is not always quantitative).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 10-20 °C/min to 250-280 °C.

-

Final hold: 5-10 minutes.

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2-3 scans/second.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and compare it to known spectra or propose fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

-

If a pressure arm is available, apply consistent pressure to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.

References

A Comprehensive Technical Guide to the IUPAC Nomenclature of Octahydroindolizine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindolizine, also known as indolizidine, is a saturated bicyclic heterocyclic amine that forms the core structure of a wide range of alkaloids with significant biological activities. The stereochemistry of this ring system plays a crucial role in its pharmacological properties, making a thorough understanding of its nomenclature essential for researchers in drug discovery and development. This technical guide provides an in-depth overview of the IUPAC nomenclature for the stereoisomers of this compound, detailing the application of the Cahn-Ingold-Prelog (CIP) priority rules, conformational analysis, and relevant experimental methodologies for stereochemical determination.

The this compound Ring System and its Stereocenters

The this compound ring system consists of a fused six-membered and five-membered ring sharing a nitrogen atom and an adjacent carbon atom, which are bridgehead atoms. The IUPAC numbering of the ring system commences from a carbon atom in the six-membered ring and proceeds around the larger ring first, with the bridgehead carbon atom adjacent to the nitrogen being designated as 8a.

The parent this compound molecule possesses two stereocenters at the bridgehead positions: C-8a and the nitrogen atom (though the nitrogen inversion is typically rapid at room temperature, it can be restricted in certain derivatives). The fusion of the two rings can be either cis or trans, leading to the existence of diastereomers. Furthermore, the presence of substituents on the ring system can introduce additional stereocenters, giving rise to a larger number of possible stereoisomers.

IUPAC Nomenclature and the Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each stereocenter in an this compound stereoisomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated by the stereodescriptors (R) or (S).

Step-by-Step Application of CIP Rules to the 8a Stereocenter

The primary stereocenter that defines the overall chirality of the parent this compound is the bridgehead carbon, C-8a. The following steps outline the assignment of its configuration:

-

Identify the four substituents attached to the stereocenter (C-8a):

-

Nitrogen (N-4)

-

Carbon (C-1) of the six-membered ring

-

Carbon (C-8) of the five-membered ring

-

Hydrogen (H)

-

-

Assign priorities based on atomic number:

-

Priority 1: Nitrogen (atomic number 7)

-

Priority 2: Carbon (C-1)

-

Priority 3: Carbon (C-8)

-

Priority 4: Hydrogen (atomic number 1)

Note: To differentiate between C-1 and C-8, we look at the atoms attached to them. C-1 is bonded to C-2 and two hydrogens, while C-8 is bonded to C-7 and two hydrogens. Following the chain further is necessary to break the tie.

-

-

Orient the molecule: The molecule is oriented so that the lowest priority group (the hydrogen atom on C-8a) is pointing away from the viewer.

-

Determine the direction of the remaining priorities: Trace the path from priority 1 (N-4) to priority 2 (C-1) to priority 3 (C-8).

-

If the direction is clockwise , the configuration is (R) .

-

If the direction is counter-clockwise , the configuration is (S) .

-

Therefore, the two enantiomers of the parent this compound are named:

-

(8aR)-Octahydroindolizine

-

(8aS)-Octahydroindolizine

Nomenclature of Substituted this compound Stereoisomers

When substituents are present, each stereocenter is assigned its own (R) or (S) descriptor, preceded by the locant of that stereocenter. For example, in a substituted this compound with a hydroxyl group at C-7, there would be two additional stereocenters (C-7 and C-8a). The full IUPAC name would then include the descriptors for both, such as (7R, 8aS)-octahydroindolizin-7-ol.

The relationship between stereoisomers is also important:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. For example, (7R, 8aS)- and (7S, 8aR)-octahydroindolizin-7-ol.

-

Diastereomers: Stereoisomers that are not mirror images of each other. For example, (7R, 8aS)- and (7R, 8aR)-octahydroindolizin-7-ol.

Conformational Analysis

The this compound ring system can exist in different conformations due to the flexibility of the six-membered and five-membered rings. The relative stability of these conformers is influenced by the nature of the ring fusion (cis or trans) and the presence and orientation of substituents.

-

trans-fused this compound: The two rings are fused in a way that the hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system. This conformation is generally more rigid.

-

cis-fused this compound: The hydrogen atoms on the bridgehead carbons are on the same side of the ring system. This conformation is generally more flexible and can undergo ring flipping. In some substituted bicyclic systems, the cis isomer can be thermodynamically more stable than the trans isomer due to the relief of steric strain.[1]

The preferred conformation of a particular stereoisomer can have a significant impact on its biological activity by influencing how it interacts with its target receptor or enzyme.

Experimental Protocols for Stereochemical Determination

The unambiguous determination of the absolute and relative stereochemistry of this compound stereoisomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of this compound derivatives.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer to ensure optimal resolution and lineshape.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C{¹H} NMR spectrum.

-

For detailed structural elucidation, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is crucial for assigning relative stereochemistry.

-

-

Data Analysis:

-

Analyze the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum. The magnitude of the coupling constants can provide information about the dihedral angles between adjacent protons and thus the conformation of the rings.

-

The chemical shifts in the ¹³C NMR spectrum provide information about the electronic environment of each carbon atom.

-

Analyze the cross-peaks in the 2D NMR spectra to build a complete picture of the molecular structure and relative stereochemistry.

-

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow a single crystal of the enantiomerically pure this compound derivative of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection:

-

Mount the single crystal on a goniometer head of a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to determine the precise atomic positions.

-

-

Absolute Configuration Determination:

-

The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.

-

Data Presentation

The following tables summarize hypothetical but representative quantitative data that could be obtained from the experimental analysis of this compound stereoisomers.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for (8aR)- and (8aS)-Octahydroindolizine in CDCl₃

| Proton | (8aR)-Octahydroindolizine | (8aS)-Octahydroindolizine |

| H-1ax | 1.85 | 1.85 |

| H-1eq | 1.95 | 1.95 |

| H-2 | 1.50 | 1.50 |

| H-3 | 2.80 | 2.80 |

| H-5 | 2.90 | 2.90 |

| H-6 | 1.60 | 1.60 |

| H-7 | 1.75 | 1.75 |

| H-8 | 1.40 | 1.40 |

| H-8a | 2.10 | 2.10 |

Table 2: Representative Crystal Data for a Chiral this compound Derivative

| Parameter | Value |

| Empirical Formula | C₁₀H₁₇NO |

| Formula Weight | 167.25 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123(4) |

| b (Å) | 10.456(5) |

| c (Å) | 11.789(6) |

| V (ų) | 1002.3(9) |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in stereoisomerism and a typical experimental workflow for stereochemical determination.

Conclusion

A precise and unambiguous nomenclature for this compound stereoisomers is paramount for the advancement of research in medicinal chemistry and drug development. This guide has provided a detailed framework for understanding and applying IUPAC nomenclature, based on the Cahn-Ingold-Prelog priority rules. Furthermore, it has outlined the key experimental techniques and data analysis required for the confident assignment of stereochemistry. By adhering to these principles, researchers can ensure clear communication and accurate representation of their findings, ultimately contributing to the successful development of new therapeutic agents based on the this compound scaffold.

References

Discovery and history of pharmacologically active indolizidine alkaloids.

An In-depth Technical Guide on the Discovery and History of Pharmacologically Active Indolizidine Alkaloids

Introduction to Indolizidine Alkaloids

Indolizidine alkaloids are a significant class of naturally occurring compounds characterized by a bicyclic structure where a six-membered ring is fused to a five-membered ring with a shared nitrogen atom at the bridgehead.[1][2] This core structure can be substituted in various ways, leading to a vast diversity of natural products.[1] These alkaloids are produced by a wide array of organisms, including plants, animals (such as ants and frogs), fungi, and bacteria.[2][3][4][5] They exhibit a broad spectrum of potent biological activities, including antiviral, anticancer, antidiabetic, anti-inflammatory, and neurological effects, making them promising lead compounds for drug discovery.[1][4][6] Prominent and well-studied examples include swainsonine, castanospermine, and the pumiliotoxins.[1]

Historical Perspective and Key Discoveries

The exploration of indolizidine alkaloids began with the investigation of toxic plants and animal venoms. The discovery of swainsonine in the 1970s from "locoweed" plants of the Swainsona genus marked a significant milestone.[7][8] This discovery was driven by the need to understand "locoism," a neurological disease affecting livestock.[9] Shortly after, in the early 1980s, castanospermine was isolated from the seeds of the Australian black bean tree, Castanospermum australe.[10][11] The discovery of these two alkaloids, both potent glycosidase inhibitors, spurred significant interest in this class of compounds and the search for new members.[12] Concurrently, research into the toxic skin secretions of poison dart frogs led to the identification of the pumiliotoxin family of indolizidine alkaloids, which have distinct neurotoxic properties.[13][14]

Major Pharmacologically Active Indolizidine Alkaloids

Swainsonine

Swainsonine is an indolizidine alkaloid first isolated from the plant Swainsona canescens.[7] It is also produced by various other plants, such as locoweed (Astragalus and Oxytropis species), and fungi.[4][8]

-

Mechanism of Action: Swainsonine is a potent and reversible inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[7][9] This inhibition disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of hybrid-type glycans.[7][15] The structure of swainsonine mimics the mannosyl cation intermediate in the enzymatic hydrolysis of mannose.[9]

-

Pharmacological Effects: Its primary pharmacological effects stem from its ability to modulate glycoprotein processing. It has demonstrated potential as an anti-cancer agent by inhibiting tumor growth and metastasis.[16] Furthermore, swainsonine acts as an immunomodulator, stimulating bone marrow cell proliferation and augmenting the activity of natural killer (NK) and macrophage cells.[7][16] It has been investigated in clinical trials for its potential in treating cancers like renal carcinoma, though with limited success in some studies.[7]

Castanospermine

Castanospermine is a polyhydroxy indolizidine alkaloid originally isolated from the seeds of Castanospermum australe.[10][11]

-

Mechanism of Action: Castanospermine is a powerful inhibitor of α- and β-glucosidases.[10][17] Specifically, it inhibits glucosidase I, a key enzyme in the N-linked glycosylation pathway, which is responsible for trimming glucose residues from glycoprotein precursors.[17][18]

-

Pharmacological Effects: Its glucosidase inhibitory activity confers significant antiviral properties, particularly against enveloped viruses like HIV and Dengue virus, by interfering with the proper folding of viral glycoproteins.[10][11] Castanospermine also exhibits anti-inflammatory, immunosuppressive, and anti-metastatic activities.[10][19] The derivative celgosivir has been developed as an antiviral drug candidate for treating hepatitis C.[11]

Pumiliotoxins

Pumiliotoxins (PTXs) are a class of lipophilic indolizidine alkaloids found in the skin of poison dart frogs, particularly those of the Dendrobates genus.[13][14][20]

-

Mechanism of Action: Pumiliotoxins and their close relatives, allopumiliotoxins, act as positive modulators of voltage-gated sodium channels, enhancing sodium influx.[14][21] This action leads to increased muscle contractility and cardiotonic effects.[14][22] Pumiliotoxin B (PTX-B), for example, stimulates phosphoinositide breakdown in synaptoneurosomes, a process linked to its effect on sodium channels.[21] An exception is pumiliotoxin 251D, which blocks sodium ion flux.[14][20]

-

Pharmacological Effects: The primary effect of most pumiliotoxins is cardiotonic and myotonic, leading to potentiation of muscle contraction.[22] At high concentrations, they are toxic, causing convulsions and cardiac arrest.[20] Their unique interaction with sodium channels makes them valuable pharmacological tools for studying ion channel function.[21]

Data Presentation: Pharmacological Properties of Key Indolizidine Alkaloids

| Alkaloid | Natural Source(s) | Molecular Target(s) | Key Pharmacological Activities | Quantitative Data (IC50) |

| Swainsonine | Swainsona canescens, Astragalus spp., Oxytropis spp., Rhizoctonia leguminicola[7][8] | Golgi α-mannosidase II, Lysosomal α-mannosidase[7][9] | Anticancer, Immunomodulatory, Antimetastatic[7][16] | 0.1-1.0 µM for mannosidase inhibition[15] |

| Castanospermine | Castanospermum australe, Alexa spp.[10][11][23] | α- and β-Glucosidases (especially Glucosidase I)[10][17] | Antiviral (HIV, Dengue), Anti-inflammatory, Immunosuppressive[10][19] | 50% inhibition of amyloglucosidase at 5.8 µM (for the related australine)[18] |

| Pumiliotoxin B | Poison dart frogs (Dendrobates spp.)[13][14] | Voltage-gated sodium channels[14][21] | Cardiotonic, Myotonic, Neurotoxin[21][22] | N/A |

| Pumiliotoxin 251D | Poison dart frogs (Dendrobates, Phyllobates spp.)[20] | Voltage-gated sodium channels (blocker), Ca2+-stimulated ATPase[20] | Neurotoxin, Insecticidal[20] | LD50 (mice): 10 mg/kg[20] |

| Securinine | Securinega spp.[5] | GABA-A receptor antagonist | CNS stimulant, Neurotoxin | N/A |

| Tylophorine | Tylophora spp.[5][6] | NF-κB signaling pathway[24] | Anticancer, Anti-inflammatory[6][24] | N/A |

Experimental Protocols

General Protocol for Isolation and Purification of Indolizidine Alkaloids from Plant Material

This protocol is a generalized procedure based on common acid-base extraction techniques for alkaloids.[1]

-

Sample Preparation: The plant material (e.g., seeds, leaves) is dried and ground into a fine powder to maximize the surface area for extraction.[1]

-

Alkaloid Liberation: The powdered material is treated with a weak base, such as aqueous sodium carbonate or ammonia. This step converts the alkaloid salts naturally present in the plant into their free base form, which is more soluble in organic solvents.[1]

-

Solvent Extraction: The basified plant material is extracted with an immiscible organic solvent, such as chloroform or dichloromethane, to dissolve the free alkaloid bases.[1]

-

Acid-Base Partitioning:

-

The organic extract containing the crude alkaloids is partitioned with a dilute acidic aqueous solution (e.g., 2% sulfuric acid).

-

The alkaloids, being basic, form salts and move into the aqueous phase, while neutral and acidic impurities remain in the organic phase, which is then discarded.[1]

-

The acidic aqueous solution is then made basic again with a strong base (e.g., NaOH) to regenerate the free alkaloid bases.

-

A final extraction with an organic solvent is performed to recover the purified alkaloid bases.[25]

-

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques.

-

Column Chromatography: Silica gel or alumina columns are used with a solvent gradient (e.g., chloroform:methanol with a small amount of ammonia) to separate the alkaloids based on polarity.[25]

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase (RP-18) or normal-phase HPLC is used for final purification to yield highly pure compounds.[1][26]

-

Protocol for Structural Characterization

The elucidation of the structure of isolated alkaloids relies on a combination of modern spectroscopic methods.[1]

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and allows for the determination of the elemental composition (molecular formula).[1]

-

Tandem MS (MS/MS): The molecule is fragmented, and the pattern of fragmentation provides clues about the structural motifs and connectivity of the alkaloid.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms in the molecule.[1]

-

¹³C NMR: Reveals the carbon skeleton of the molecule.[1]

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for establishing the complete covalent structure and relative stereochemistry of the molecule by showing correlations between different nuclei.[1]

-

Protocol for α-Glucosidase Inhibition Assay

This protocol is a representative method to determine the inhibitory activity of compounds like castanospermine against α-glucosidase.[27]

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 7.0).

-

Prepare an enzyme solution of α-glucosidase (from yeast, e.g., 0.5 U/mL) in the phosphate buffer.

-

Prepare a substrate solution of p-nitrophenyl-α-D-glucopyranoside (PNPG) in the phosphate buffer.

-

Prepare solutions of the test compound (indolizidine alkaloid) and a positive control (e.g., acarbose) at various concentrations in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 115 µL of the phosphate buffer.

-

Add 8 µL of the test compound solution (or solvent for the negative control).

-

Add 50 µL of the α-glucosidase enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the PNPG substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations of Pathways and Workflows

N-Linked Glycosylation Pathway Inhibition

Caption: Inhibition points of Castanospermine and Swainsonine in the N-linked glycosylation pathway.

Experimental Workflow for Alkaloid Discovery

Caption: General experimental workflow for the isolation and development of indolizidine alkaloids.

Relationship of Indolizidine Alkaloids to Biological Effects

Caption: Logical relationships between indolizidine classes, mechanisms, and biological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Indolizidine alkaloids - Wikipedia [en.wikipedia.org]

- 6. Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 7. Swainsonine - Wikipedia [en.wikipedia.org]

- 8. Swainsonine | C8H15NO3 | CID 51683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Castanospermine - Wikipedia [en.wikipedia.org]

- 12. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jbclinpharm.org [jbclinpharm.org]

- 14. Pumiliotoxin - Wikipedia [en.wikipedia.org]

- 15. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Castanospermine - LKT Labs [lktlabs.com]

- 20. Pumiliotoxin 251D - Wikipedia [en.wikipedia.org]

- 21. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacology of the alkaloid pumiliotoxin-B. II. Possible involvement of calcium and sodium-dependent processes in nerve and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Castanospermine | C8H15NO4 | CID 54445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Isolation of GLP-1 enhancing indolizidine alkaloids from Boehmeria formosana - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Synthetic Octahydroindolizine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The octahydroindolizine, or indolizidine, core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products. The inherent conformational rigidity and stereochemical complexity of this bicyclic system provide a unique three-dimensional framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. Synthetic exploration of this scaffold has unlocked a wealth of novel compounds with significant therapeutic potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the therapeutic promise of synthetic this compound compounds, detailing their biological activities, mechanisms of action, and the experimental methodologies employed in their evaluation.

I. Anticancer Activity

Synthetic this compound derivatives have emerged as a promising class of anticancer agents, primarily through their ability to disrupt microtubule dynamics, a critical process for cell division.

A. Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which certain this compound compounds exert their anticancer effects is through the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

B. Quantitative Analysis of Anticancer Activity

The antiproliferative activity of synthetic this compound derivatives is typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Phenyl-substituted this compound | Human hepatocellular carcinoma (HepG2) | 0.20 - 0.48 | [1] |

| Indolizine Lactones | Human prostate cancer (DU-145) | 4.41 - 36.42 | [2] |

| Indolizine Lactones | Triple-negative breast cancer (MDA-MB-231) | 1.01 - 4.19 | [2] |

C. Experimental Protocols

A common strategy for the synthesis of the this compound core involves a [3+2] cycloaddition reaction between an N-ylide and an electron-deficient alkene, followed by reduction.

General Procedure for the Synthesis of Indolizine Derivatives via [3+2] Cycloaddition

To a solution of the appropriate pyridinium salt (1 mmol) and an electron-deficient alkene (1.2 mmol) in a suitable solvent such as toluene or dichloromethane, a base (e.g., triethylamine or DBU, 1.5 mmol) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, for a period ranging from a few hours to overnight. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the indolizine product. Subsequent reduction of the indolizine ring system, for example, through catalytic hydrogenation, yields the corresponding this compound.[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for MTT Assay [2][3][4][5][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthetic this compound compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (absorbance) of the solution.

Protocol for Turbidity-Based Tubulin Polymerization Assay [7][8][9][10][11]

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

-

Assay Setup: In a 96-well plate, add the tubulin solution and the test compounds at various concentrations.

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes in a temperature-controlled microplate reader.

-

Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase of the curve.

D. Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Some anticancer compounds exert their effects by inhibiting this pathway.

Caption: PI3K/Akt signaling pathway and the inhibitory action of synthetic this compound compounds.

II. Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Synthetic this compound compounds have demonstrated potent anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.

A. Mechanism of Action: Inhibition of Nitric Oxide Production

A key indicator of inflammatory activity is the production of nitric oxide (NO) by activated macrophages. Certain synthetic this compound derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. This inhibition is often associated with the downregulation of the NF-κB signaling pathway, a master regulator of inflammation.

B. Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is assessed by measuring their ability to inhibit NO production, with IC50 values indicating their potency.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| This compound Alkaloid Enantiomers | RAW 264.7 | 3.62 - 16.11 | [3] |

C. Experimental Protocols

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol for Nitric Oxide Assay [12][13][14][15][16]

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the synthetic this compound compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

D. Signaling Pathway Visualization

The NF-κB signaling pathway is central to the inflammatory response. Its inhibition by synthetic this compound compounds represents a key therapeutic strategy.

Caption: NF-κB signaling pathway and its inhibition by synthetic this compound compounds.

III. Neuroprotective Activity

The development of neuroprotective agents is a critical area of research for combating neurodegenerative diseases. Synthetic this compound compounds have shown potential in protecting neurons from various insults. While the precise mechanisms are still under investigation, modulation of signaling pathways involved in cell survival and inflammation is thought to play a significant role. Further research is needed to fully elucidate the neuroprotective potential and mechanisms of this compound class.

IV. Conclusion

Synthetic this compound compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their diverse biological activities, including potent anticancer and anti-inflammatory effects, are underpinned by specific molecular mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/Akt and NF-κB. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the synthesis and evaluation of new this compound derivatives. Continued exploration of this chemical space holds great promise for the discovery of next-generation drugs to address significant unmet medical needs.

References

- 1. Alkaloid Synthesis: Lentiginosine (Repo/Samec), (+)-Quinine (Ishikawa), Lasubine II (Pansare), Naucleofficine I (Tu), Vindorosine (Ohno), Taberdivarine H (Poupon/Vincent/Evanno) [organic-chemistry.org]

- 2. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Stereoselective Synthesis of Lentiginosine - PubMed [pubmed.ncbi.nlm.nih.gov]